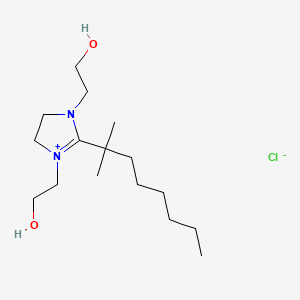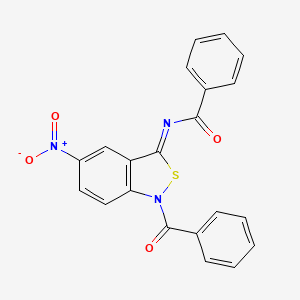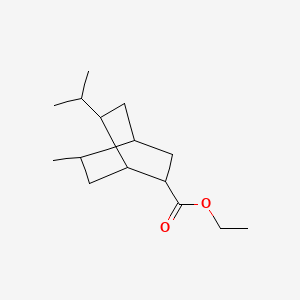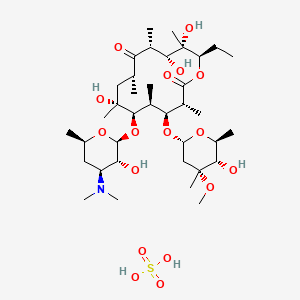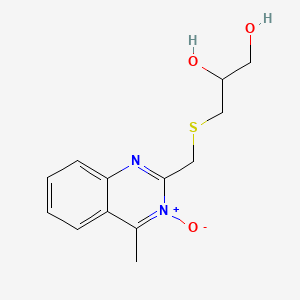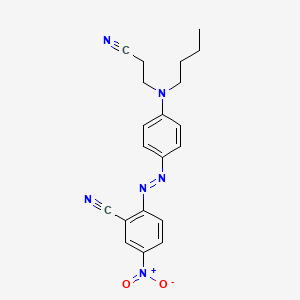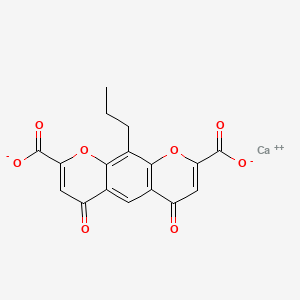
Probicromil Calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probicromil Calcium is a chemical compound known for its unique properties and applications in various scientific fields It is a calcium salt of a complex organic molecule, characterized by its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Probicromil Calcium typically involves the reaction of its organic precursor with calcium ions. The organic precursor is often a complex molecule with multiple functional groups that can interact with calcium ions to form the final compound. The reaction conditions usually include a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Probicromil Calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
Probicromil Calcium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: this compound is explored for its therapeutic potential in treating certain medical conditions.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Probicromil Calcium involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Probicromil Calcium can be compared with other similar compounds, such as:
Calcium Carbonate: A common calcium salt with different properties and applications.
Calcium Gluconate: Another calcium salt used in medicine for different therapeutic purposes.
Calcium Lactate: Known for its use in food and pharmaceutical industries.
This compound stands out due to its unique chemical structure and specific applications in scientific research, making it a valuable compound in various fields.
Properties
CAS No. |
71144-97-3 |
|---|---|
Molecular Formula |
C17H10CaO8 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
calcium;4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H12O8.Ca/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9;/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2 |
InChI Key |
BTHYDDWGEVSYPS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(O2)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


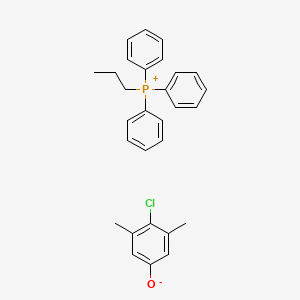
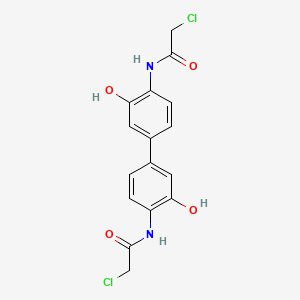
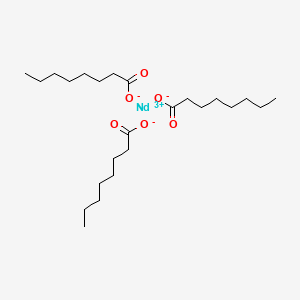
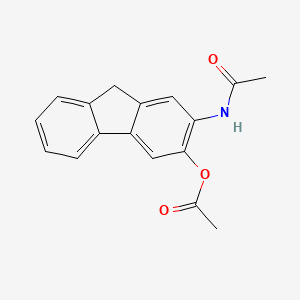

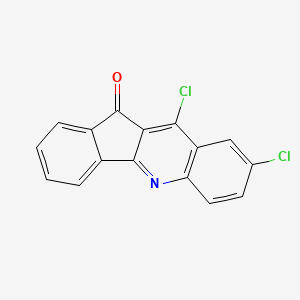
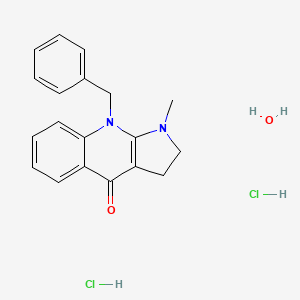
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
